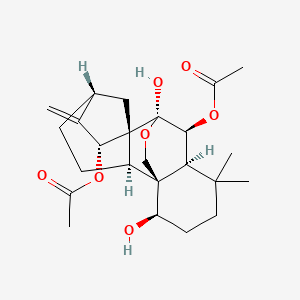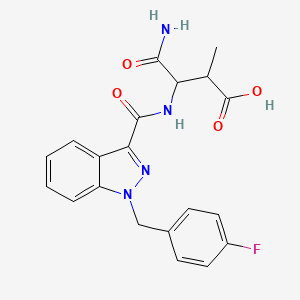
5-fluoro PY-PINACA (CRM)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro PY-PINACA (CRM) is a certified reference material that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology
5-Fluoro PY-PINACA (5F-PY-PINACA) is part of the pyrrolidinyl 1-(5-fluoropentyl)ind (az)ole-3-carboxamides class, identified as a synthetic cannabinoid receptor agonist (SCRA). It demonstrates moderate binding to CB2 receptors, but minimal affinity for CB1 receptors. Various analogs of 5F-PY-PINACA, featuring alterations in the 1-alkyl substituent or the pyrrolidine ring, have been synthesized and characterized. These compounds have been studied using methods like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS). However, in fluorescence-based membrane potential assays, none of these compounds showed significant efficacy at human cannabinoid receptor type 1 (hCB1) at a concentration of 10 μM (Banister et al., 2019).
Electrochemical Properties
In the field of electrochemistry, fluoropolymers like poly(5-fluoroindole) (5-PFIn) have been developed as high-performance materials for charge storage. These polymers exhibit superior electrochemical properties, including high specific capacitance and good cycling stability. Their electrochemical behavior is markedly different from non-fluorinated counterparts, making them promising for supercapacitor applications (Wang et al., 2019).
Identification and Quantification in Forensic Science
5-Fluoro PY-PINACA has been identified and quantified in various forensic investigations. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used to create analytical methods for its identification in human blood samples, which is crucial in toxicological investigations and understanding its prevalence in illicit drug use (Seither et al., 2020).
Pharmacokinetics and Metabolic Profiling
The metabolic profiling and pharmacokinetics of 5-Fluoro PY-PINACA have been a subject of study. For instance, differentiating the intake of similar synthetic cannabinoids, such as ADB-PINACA and its 5-fluoropentyl analog, is critical in some legal contexts. Such studies involve incubation with human hepatocytes and subsequent analysis using high-resolution mass spectrometry (Carlier et al., 2017).
Eigenschaften
Produktname |
5-fluoro PY-PINACA (CRM) |
|---|---|
Molekularformel |
C17H22FN3O |
Molekulargewicht |
303.4 |
InChI |
InChI=1S/C17H22FN3O/c18-10-4-1-5-13-21-15-9-3-2-8-14(15)16(19-21)17(22)20-11-6-7-12-20/h2-3,8-9H,1,4-7,10-13H2 |
InChI-Schlüssel |
GSCLIRQNUBFUJA-UHFFFAOYSA-N |
SMILES |
O=C(N1CCCC1)C2=NN(CCCCCF)C3=C2C=CC=C3 |
Synonyme |
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






